

Sodium Gentisate: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: Sodium gentisate

Cat. No.: B10858374

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CAS Number: 4955-90-2

Molecular Formula: $C_7H_5NaO_4$

Molecular Weight: 176.10 g/mol [\[1\]](#)[\[2\]](#)

Synonyms: Sodium 2,5-dihydroxybenzoate, Gentisic acid sodium salt, 5-Hydroxysalicylate sodium [\[2\]](#)[\[3\]](#)

This technical guide provides an in-depth overview of **sodium gentisate**, a compound of interest for its therapeutic potential. The information presented herein is intended for researchers, scientists, and professionals involved in drug development, focusing on its chemical properties, biological activities, and analytical methodologies.

Physicochemical and Pharmacokinetic Data

Sodium gentisate is the sodium salt of gentisic acid, a metabolite of salicylic acid.[\[3\]](#) Its physicochemical and pharmacokinetic properties are crucial for its development as a therapeutic agent. The following tables summarize key quantitative data.

Table 1: Physicochemical Properties of **Sodium Gentisate** and Gentisic Acid

Property	Value	Source
Sodium Gentisate		
CAS Number	4955-90-2	[1][3]
Molecular Formula	C ₇ H ₅ NaO ₄	[1]
Molecular Weight	176.10 g/mol	[1][2]
Appearance	White to tan crystalline powder	
Solubility	Soluble in water and DMSO	[3]
Gentisic Acid (Parent Compound)		
Melting Point	199-200 °C	[2]
pKa (25°C)	2.93	[2]
Water Solubility (5°C)	~5 g/L	[2]

Table 2: In Vivo Pharmacokinetic Parameters of Gentisic Acid in Rats (50 mg/kg dose)

Parameter	Oral Administration	Intravenous Administration	Source
C _{max}	312 µg/mL	-	[4]
T _{max}	0.083 h	-	[4]
AUC _{last}	765 hµg/mL	770 hµg/mL	[4]
Relative Bioavailability	99.35%	-	[4]

Table 3: In Vitro Biological Activity of Gentisic Acid

Assay	IC ₅₀ (mM)	Cell Line	Source
Cytotoxicity (NRU assay)	~7 mM	HDFa	[4]
Cytotoxicity (NRU assay)	~14 mM	HepG2	[4]

Mechanism of Action: Modulation of the Keap1-Nrf2 Signaling Pathway

Gentisic acid, the active form of **sodium gentisate**, is known for its antioxidant properties. One of the key mechanisms underlying its cytoprotective effects is the modulation of the Keap1-Nrf2 signaling pathway. This pathway is a central regulator of the cellular antioxidant response.

Under normal conditions, the transcription factor Nrf2 is kept at low levels by Keap1-mediated ubiquitination and subsequent proteasomal degradation. In the presence of oxidative stress, reactive oxygen species (ROS) can induce a conformational change in Keap1, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, initiating their transcription. Antioxidants like gentisic acid can promote the activation of this pathway, thereby enhancing the cell's ability to combat oxidative stress.

Keap1-Nrf2 signaling pathway and the influence of gentisic acid.

Experimental Protocols

The following are representative experimental protocols for the synthesis and analysis of **sodium gentisate**. These methods are based on established chemical and analytical principles.

Synthesis of Sodium Gentisate from Gentisic Acid

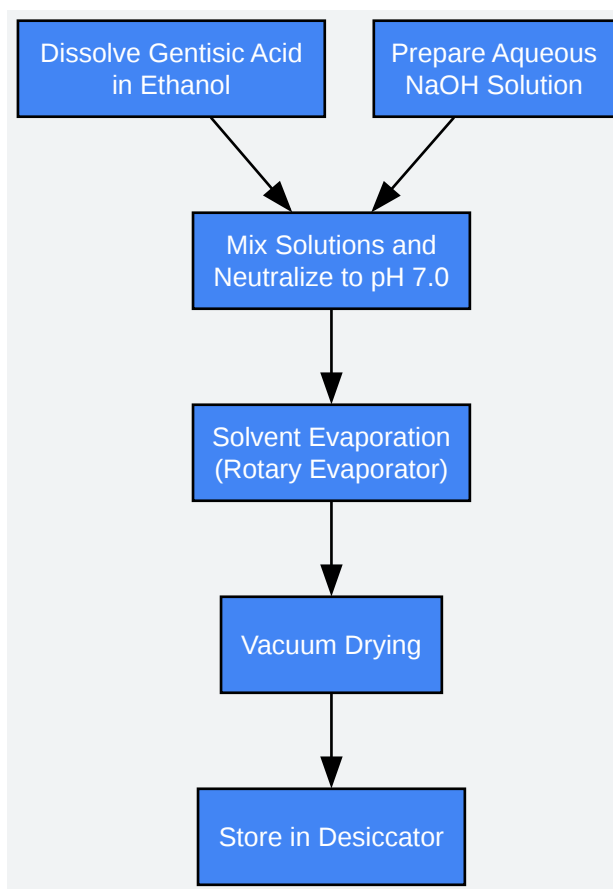
This protocol describes the preparation of **sodium gentisate** via a simple acid-base neutralization reaction.

Materials:

- Gentisic acid (2,5-dihydroxybenzoic acid)
- Sodium hydroxide (NaOH)
- Deionized water
- Ethanol
- pH meter
- Magnetic stirrer and stir bar
- Rotary evaporator

Procedure:

- In a clean glass beaker, dissolve a known molar amount of gentisic acid in a minimal amount of ethanol with gentle warming and stirring.
- In a separate beaker, prepare a stoichiometric equivalent aqueous solution of sodium hydroxide.
- Slowly add the sodium hydroxide solution dropwise to the stirring gentisic acid solution.
- Monitor the pH of the reaction mixture. Continue adding the NaOH solution until a stable pH of approximately 7.0 is reached.
- Once the reaction is complete, transfer the solution to a round-bottom flask.
- Remove the solvent (ethanol and water) under reduced pressure using a rotary evaporator.
- The resulting solid is **sodium gentisate**. Dry the product further in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to remove any residual solvent.
- Store the final product in a desiccator to prevent moisture absorption.



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Workflow for the synthesis of **sodium gentisate**.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a representative Reverse-Phase HPLC (RP-HPLC) method for the quantification of **sodium gentisate** in a pharmaceutical formulation. Method validation according to ICH guidelines is essential for application in a regulated environment.

Instrumentation and Conditions:

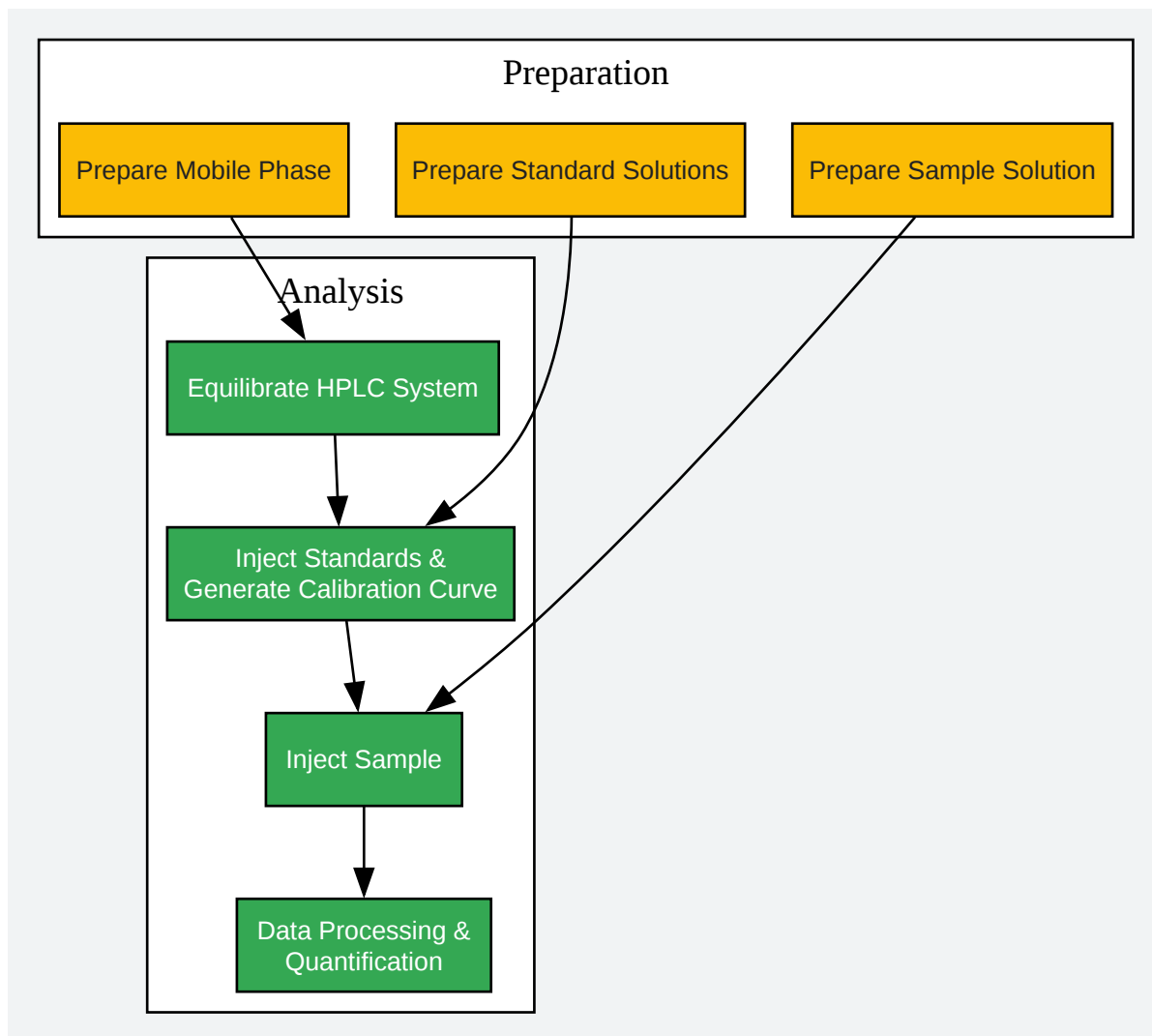
- HPLC System: Quaternary pump, autosampler, column oven, and a PDA or UV detector.
- Column: C18 column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).

- Mobile Phase: A mixture of a suitable buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for best separation (e.g., 70:30 v/v Buffer:Acetonitrile).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: 235 nm.
- Injection Volume: 10 µL.

Procedure:

- Standard Preparation:
 - Prepare a stock solution of **sodium gentisate** reference standard in the mobile phase (e.g., 1 mg/mL).
 - Prepare a series of calibration standards by diluting the stock solution to concentrations spanning the expected range of the sample (e.g., 1-100 µg/mL).
- Sample Preparation:
 - Accurately weigh a portion of the pharmaceutical formulation containing **sodium gentisate**.
 - Dissolve the sample in the mobile phase, using sonication if necessary to ensure complete dissolution.
 - Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
- Analysis:
 - Inject the calibration standards into the HPLC system to generate a calibration curve (peak area vs. concentration).
 - Inject the prepared sample solution.

- Quantify the amount of **sodium gentisate** in the sample by comparing its peak area to the calibration curve.



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Workflow for the HPLC analysis of **sodium gentisate**.

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